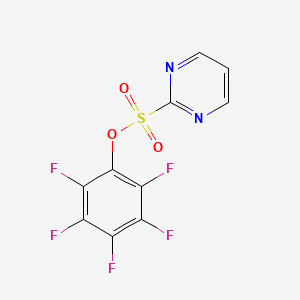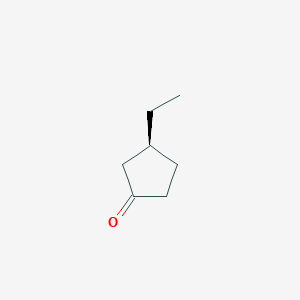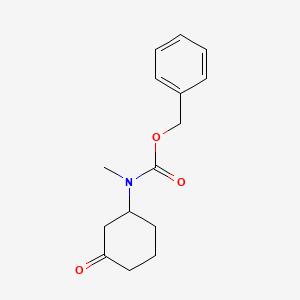
Pyrimidine-2-sulfonic acid pentafluorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine-2-sulfonic acid pentafluorophenyl ester is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a pyrimidine ring with a sulfonate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate typically involves the reaction of pentafluorophenyl derivatives with pyrimidine-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine-2-sulfonic acid pentafluorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The sulfonate group can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are commonly used.
Major Products Formed: The major products depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
Pyrimidine-2-sulfonic acid pentafluorophenyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group can engage in π-π interactions and hydrogen bonding, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
- (2,3,4,5,6-Pentafluorophenyl) pyrimidine-5-carboxylate
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorophenyl pyridine-2-sulfonate
Comparison: Pyrimidine-2-sulfonic acid pentafluorophenyl ester is unique due to the presence of both a pentafluorophenyl group and a sulfonate group, which confer distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its analogs .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F5N2O3S/c11-4-5(12)7(14)9(8(15)6(4)13)20-21(18,19)10-16-2-1-3-17-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBXRYQKEAHPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Spiro[1,3-benzodioxole-2,1'-cyclopentane]](/img/structure/B8184133.png)
![[(3R,4R)-4-aminooxolan-3-yl]methanol;hydrochloride](/img/structure/B8184150.png)

![(3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B8184158.png)
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B8184160.png)

